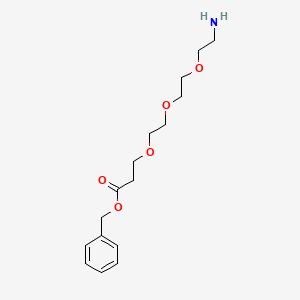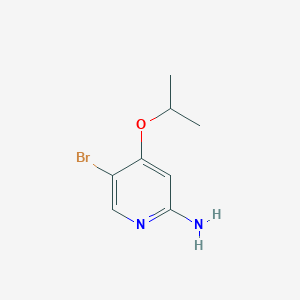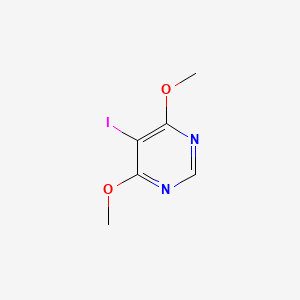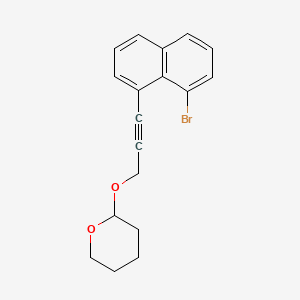
4-Chloro-6-fluoro-1-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-fluoro-1-methylquinolin-2(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential as antimicrobial, antiviral, and anticancer agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoro-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a substituted aniline or a similar aromatic compound.
Halogenation: Introduction of chlorine and fluorine atoms through halogenation reactions.
Cyclization: Formation of the quinoline ring through cyclization reactions, often involving condensation with aldehydes or ketones.
Methylation: Introduction of the methyl group at the 1-position using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents for each reaction step.
Purification: Techniques like recrystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-fluoro-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various functionalized quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating infections or cancer.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-fluoro-1-methylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets like enzymes or receptors, modulating their activity. The pathways involved could include inhibition of DNA synthesis, disruption of cell membranes, or interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroquinoline: Known for its antimalarial activity.
6-Fluoroquinoline: Explored for its antimicrobial properties.
1-Methylquinoline: Used as a building block in organic synthesis.
Uniqueness
4-Chloro-6-fluoro-1-methylquinolin-2(1H)-one is unique due to the combination of chlorine, fluorine, and methyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H7ClFNO |
|---|---|
Poids moléculaire |
211.62 g/mol |
Nom IUPAC |
4-chloro-6-fluoro-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H7ClFNO/c1-13-9-3-2-6(12)4-7(9)8(11)5-10(13)14/h2-5H,1H3 |
Clé InChI |
FFMSTRORNLWORE-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)F)C(=CC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


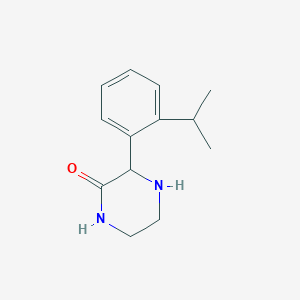

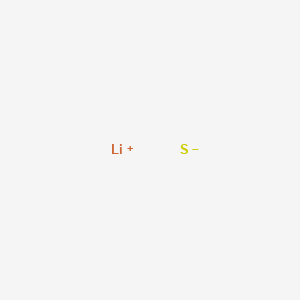
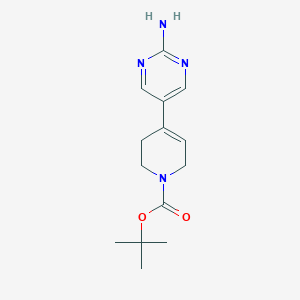
![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)

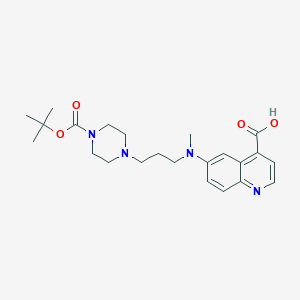
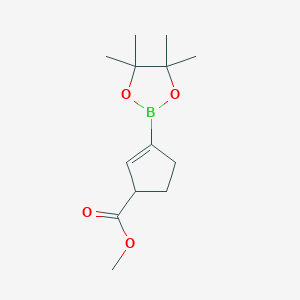
![3'-Bromo-2,2'-dichloro-[1,1'-biphenyl]-3-amine](/img/structure/B13919924.png)
